An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole
An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole
CAS Number: 1000341-21-8
This technical guide provides a comprehensive overview of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
3-Bromo-6-(trifluoromethyl)-1H-indazole is a heterocyclic organic compound with a molecular formula of C₈H₄BrF₃N₂.[1] Its structure features an indazole core substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 6-position.
| Property | Value | Reference |
| CAS Number | 1000341-21-8 | [2] |
| Molecular Formula | C₈H₄BrF₃N₂ | [1] |
| Molecular Weight | 265.03 g/mol | [1] |
| IUPAC Name | 3-bromo-6-(trifluoromethyl)-1H-indazole | |
| Synonyms | 3-Bromo-6-(trifluoromethyl) (1H)Indazole | [2] |
| Appearance | Solid | [3] |
| Purity | ≥98% (typical) | [3][4] |
| SMILES | C1=CC2=C(NN=C2C=C1C(F)(F)F)Br | [2] |
| InChI Key | FZZHDSPRCRQGHN-UHFFFAOYSA-N | [3] |
Safety and Handling
3-Bromo-6-(trifluoromethyl)-1H-indazole is classified with the GHS07 pictogram, indicating that it can be harmful.[2]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary Statements: P261, P305+P351+P338[4]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
A plausible synthetic route could start from a substituted toluene derivative, which undergoes nitration, followed by reduction of the nitro group to an amine. This amine can then be diazotized and cyclized to form the indazole ring. Subsequent bromination at the 3-position would yield the final product. The introduction of the trifluoromethyl group can be achieved at an early stage on the starting phenyl ring.
Below is a generalized workflow for the synthesis of substituted indazoles, which could be adapted for 3-Bromo-6-(trifluoromethyl)-1H-indazole.
A patent for the synthesis of 3-bromo-5-nitro-1H-indazole describes a process involving the bromination of 5-nitro-1H-indazole in DMF.[5] This suggests that direct bromination of 6-(trifluoromethyl)-1H-indazole could be a potential synthetic step. Another relevant experimental procedure is the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, where 3-bromo-6-nitroindazole is reacted with propargyl bromide in THF with potassium carbonate.[6]
Biological Activity and Applications in Drug Discovery
3-Bromo-6-(trifluoromethyl)-1H-indazole serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[7] The indazole scaffold is a privileged structure in medicinal chemistry and is found in several approved anti-cancer drugs that target protein kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
A primary application of indazole derivatives is in the development of VEGFR-2 inhibitors.[8][9][10] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] In cancer, tumor growth and metastasis are highly dependent on angiogenesis. By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, leading to a reduction in tumor vascularization and growth.[7]
The general mechanism involves the binding of the indazole-based inhibitor to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.
Conclusion
3-Bromo-6-(trifluoromethyl)-1H-indazole is a valuable and versatile building block for the synthesis of kinase inhibitors with potential therapeutic applications in oncology. Its utility is primarily demonstrated in the development of VEGFR-2 inhibitors, which are crucial for controlling tumor angiogenesis. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new and more effective anti-cancer agents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Mechanochemical synthesis of cyclohexenones and indazoles as potential antimicrobial agents [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 6. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijddmr.org [ijddmr.org]
